N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide
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Overview
Description
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide is a complex organic compound characterized by the presence of a fluorophenyl group, a piperazine ring, and a dimethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-fluorophenylacetic acid with thionyl chloride to form 4-fluorophenylacetyl chloride. This intermediate is then reacted with 4-methylpiperazine to yield N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]amine. Finally, this amine is acylated with 3,3-dimethylbutanoyl chloride to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide
- N-[2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide
- N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide
Uniqueness
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30FN3O/c1-19(2,3)13-18(24)21-14-17(15-5-7-16(20)8-6-15)23-11-9-22(4)10-12-23/h5-8,17H,9-14H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOMLWQYNPGHSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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